1-(2-(Allyloxy)benzyl)-7-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one
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Overview
Description
1-(2-(Allyloxy)benzyl)-7-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a synthetic organic compound belonging to the indolin-2-one family. This compound is characterized by its complex structure, which includes an allyloxybenzyl group, a chloro substituent, and a hydroxyindolinone core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Similar indolin-2-one derivatives have been designed as acetylcholine esterase (ache) inhibitors , suggesting that AChE could be a potential target.
Mode of Action
If it acts similarly to other indolin-2-one derivatives, it may inhibit the activity of its target enzyme, potentially AChE .
Biochemical Pathways
If it acts as an ache inhibitor like other indolin-2-one derivatives , it could affect the cholinergic pathway, leading to increased levels of acetylcholine in the synaptic cleft.
Result of Action
One similar compound was found to inhibit nitric oxide (no) production , which could suggest potential anti-inflammatory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Allyloxy)benzyl)-7-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with N-protected isatin, an aryne precursor, and 1,3-cyclodione.
Three-Component Coupling: These starting materials undergo a three-component coupling reaction under metal-free conditions to form the indolin-2-one core.
Functional Group Introduction:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Allyloxy)benzyl)-7-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the indolin-2-one core can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products: The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit different biological activities .
Scientific Research Applications
1-(2-(Allyloxy)benzyl)-7-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory agent, inhibiting nitric oxide production and suppressing pro-inflammatory cytokines.
Biological Studies: The compound is used to study its effects on cellular pathways, particularly in inflammation and immune response.
Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting various diseases, including cancer and inflammatory disorders.
Comparison with Similar Compounds
3-(3-Hydroxyphenyl)-indolin-2-one: Exhibits similar anti-inflammatory properties by inhibiting nitric oxide production and suppressing cytokine release.
3-Substituted-3-hydroxyindolin-2-ones: These compounds share the indolin-2-one core and exhibit diverse biological activities, including anti-inflammatory and anticancer properties.
Uniqueness: 1-(2-(Allyloxy)benzyl)-7-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
7-chloro-3-hydroxy-3-(2-oxopropyl)-1-[(2-prop-2-enoxyphenyl)methyl]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO4/c1-3-11-27-18-10-5-4-7-15(18)13-23-19-16(8-6-9-17(19)22)21(26,20(23)25)12-14(2)24/h3-10,26H,1,11-13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGQSUFWHKCXIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=C(C(=CC=C2)Cl)N(C1=O)CC3=CC=CC=C3OCC=C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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